molecular formula C8H4F6 B1346883 1,4-Bis(trifluoromethyl)benzene CAS No. 433-19-2

1,4-Bis(trifluoromethyl)benzene

Cat. No.: B1346883
CAS No.: 433-19-2
M. Wt: 214.11 g/mol
InChI Key: PDCBZHHORLHNCZ-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)benzene, also known as p-Xylene, α,α,α,α’,α’,α’-hexafluoro-, is a chemical compound with the formula C8H4F6. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring at the para positions. This compound is known for its unique chemical properties, making it a valuable building block in various chemical syntheses .

Mechanism of Action

Target of Action

It is known that this compound is used as a building block in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 1,4-Bis(trifluoromethyl)benzene is primarily through its role as a building block in organic synthesis . It can participate in various chemical reactions, contributing its trifluoromethyl groups to the resulting compounds. The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the particular compounds it helps synthesize. As a building block in organic synthesis , it could potentially be involved in a wide range of pathways, depending on the final products of these reactions.

Pharmacokinetics

Given its chemical structure, it is likely that it has low water solubility and could be metabolized in the liver, similar to other organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the specific compounds it helps synthesize. As a building block in organic synthesis , its effects could be quite diverse, ranging from contributing to the properties of pharmaceutical drugs to forming part of complex organic molecules in materials science.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pressure can affect the rate and outcome of the chemical reactions it participates in . Moreover, the presence of other chemicals in the reaction environment can also influence its reactivity and the products formed.

Biochemical Analysis

Biochemical Properties

1,4-Bis(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, which can influence the binding affinity and specificity of enzymes and proteins. For example, it has been used as an acceptor in the design of emitters exhibiting thermally activated delayed fluorescence, where it interacts with donor moieties such as phenoxazine, phenothiazine, and 9,9-dimethyl-9-10-dihydroacridine .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular proteins and enzymes can lead to changes in the activity of signaling pathways, which in turn can affect gene expression and metabolic processes. For instance, its role as an acceptor in thermally activated delayed fluorescence emitters suggests that it can influence the electronic properties of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound can form hydrogen bonds and van der Waals interactions with biomolecules, which can affect enzyme inhibition or activation and changes in gene expression. The presence of trifluoromethyl groups enhances the compound’s ability to participate in these interactions. For example, in the design of thermally activated delayed fluorescence emitters, the compound’s interactions with donor moieties result in efficient fluorescence and electroluminescence .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced fluorescence properties. At higher doses, it may cause toxic or adverse effects. The threshold effects and toxicities observed in these studies highlight the importance of dosage optimization for safe and effective use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s trifluoromethyl groups can influence metabolic flux and metabolite levels. For example, its interactions with enzymes involved in the synthesis of thermally activated delayed fluorescence emitters suggest its role in metabolic pathways related to fluorescence and electroluminescence .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s trifluoromethyl groups can affect its localization and accumulation within specific cellular compartments. Studies have shown that the compound can be efficiently transported and distributed within cells, contributing to its fluorescence properties .

Subcellular Localization

This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, its interactions with donor moieties in thermally activated delayed fluorescence emitters suggest its localization within specific subcellular regions that facilitate fluorescence and electroluminescence .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-(Trifluoromethyl)phenyliodonium trifluoromethanesulfonate with (Trifluoromethyl)trimethylsilane . This reaction typically requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(trifluoromethyl)benzene
  • 1,2-Bis(trifluoromethyl)benzene
  • Hexafluorobenzene

Uniqueness

1,4-Bis(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl groups at the para positions on the benzene ring. This arrangement imparts distinct chemical properties and reactivity compared to its isomers and other fluorinated benzene derivatives .

Properties

IUPAC Name

1,4-bis(trifluoromethyl)benzene
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InChI

InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PDCBZHHORLHNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
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DSSTOX Substance ID

DTXSID1059991
Record name 1,4-Bis(trifluoromethyl)benzene
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Molecular Weight

214.11 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,4-Bis(trifluoromethyl)benzene
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Vapor Pressure

18.5 [mmHg]
Record name 1,4-Bis(trifluoromethyl)benzene
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CAS No.

433-19-2
Record name 1,4-Bis(trifluoromethyl)benzene
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Record name Benzene, 1,4-bis(trifluoromethyl)-
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Record name 1,4-Bis(trifluoromethyl)benzene
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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